molecular formula C9H11BrN2S B1369217 4-(5-Bromopyridin-2-yl)thiomorpholine CAS No. 223556-42-1

4-(5-Bromopyridin-2-yl)thiomorpholine

Cat. No. B1369217
M. Wt: 259.17 g/mol
InChI Key: URPFCSWQQQCFIR-UHFFFAOYSA-N
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Description

4-(5-Bromopyridin-2-yl)thiomorpholine is an organic compound with the molecular formula C9H11BrN2O . It has a molecular weight of 243.10 g/mol . This compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 4-(5-Bromopyridin-2-yl)thiomorpholine is 1S/C9H11BrN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 . The compound has a topological polar surface area of 25.4 Ų and contains 13 heavy atoms .


Physical And Chemical Properties Analysis

4-(5-Bromopyridin-2-yl)thiomorpholine has a molecular weight of 243.10 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 242.00548 g/mol .

Scientific Research Applications

  • Antimicrobial Activity : A study focused on the synthesis of thiomorpholine derivatives, including 4-(5-Bromopyridin-2-yl)thiomorpholine, and evaluated their antimicrobial activity. These derivatives were tested for their effectiveness against various microbial strains, indicating potential applications in developing new antimicrobial agents (Kardile & Kalyane, 2010).

  • Antitumor Properties : Research on chiral Ru(II) complexes containing thiophene ligands, closely related to thiomorpholine compounds, demonstrated antitumor activities against several tumor cell lines, including HeLa tumor cells. These findings suggest potential applications in cancer therapy (Wang et al., 2014).

  • Synthesis and Biological Activity : Another study involved the synthesis of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl)imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole derivatives. These compounds were evaluated for their biological efficacy, although specific details on the biological activity were not provided (Rodrigues & Bhalekar, 2015).

  • Synthesis and Antimicrobial Evaluation : The synthesis and antimicrobial evaluation of novel thiomorpholine derived 1,4-disubstituted 1,2,3-triazoles was conducted. This research highlighted the potential of thiomorpholine derivatives in creating new antimicrobial agents (Battula et al., 2016).

  • Enantioselective Synthesis : Research on the enantioselective synthesis of 2-substituted thiomorpholin-3-ones from (R)-phenylglycine methyl ester, S-benzylthioglycolic acid, and bromoacetic acid was reported. This study is significant in the context of stereochemistry and enantioselective synthesis (Franceschini et al., 2003).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(5-bromopyridin-2-yl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2S/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPFCSWQQQCFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590120
Record name 4-(5-Bromopyridin-2-yl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromopyridin-2-yl)thiomorpholine

CAS RN

223556-42-1
Record name 4-(5-Bromopyridin-2-yl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of thiomorpholine (1.03 g, 10.0 mmol), 5-bromo-2-iodopyridine (3.69 g, 13 mmol), Pd2(dba)3 (200 mg, 0.2 mmol), xantphos (510 mg, 0.6 mmol) and t-BuONa (1.44 g, 15 mmol) in toluene (50 ml) was stirred under argon at 98° C. for 3 hours. After cooled to room temperature, the mixture was filtered through celite and washed with ethyl acetate. The filtrate was evaporated and the residue was subjected to silica gel column chromatography with 0-5% ethyl acetate in hexanes as eluent to give 4-(5-bromopyridin-2-yl)thiomorpholine 219-2 as solid.
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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